molecular formula C12H10N2O5S B2421959 4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid CAS No. 881445-71-2

4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid

Cat. No.: B2421959
CAS No.: 881445-71-2
M. Wt: 294.28
InChI Key: ODGPKHXXAGDNHZ-UHFFFAOYSA-N
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Description

4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxadiazole ring

Scientific Research Applications

4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive. Without specific information, it’s difficult to provide details on the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide and subsequent oxidation. The benzoic acid derivative is then introduced through a coupling reaction, often facilitated by a catalyst such as palladium.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    4-{5-[(Methoxycarbonyl)methylthio]-1,2,3-triazol-2-yl}benzoic acid: Similar structure but with a triazole ring instead of an oxadiazole ring.

    4-{5-[(Methoxycarbonyl)methylthio]-1,3,4-thiadiazol-2-yl}benzoic acid: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

4-{5-[(2-methoxy-2-oxoethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}benzoic acid is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring system is known for its stability and ability to participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

4-[5-(2-methoxy-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5S/c1-18-9(15)6-20-12-14-13-10(19-12)7-2-4-8(5-3-7)11(16)17/h2-5H,6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGPKHXXAGDNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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